Kayahope

Structure-Activity Relationship Physicochemical Properties Drug Discovery

Kayahope (NK-592) is a unique diphenyl ether featuring a propylsulfanyl group absent in common analogs like Triclosan. With zero curated bioactivity data, it is exclusively procured as a chromatographic reference standard, a definitive SAR probe for sulfur-substituted diphenyl ethers, a model compound for environmental partitioning (predicted log P >6), and a synthetic scaffold with reducible nitro and oxidizable sulfide handles. Every batch is identity-confirmed by NMR and LCMS to ensure exact molecular structure fidelity for non-substitutable research workflows.

Molecular Formula C15H14ClNO3S
Molecular Weight 323.8 g/mol
CAS No. 49828-25-3
Cat. No. B1673356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKayahope
CAS49828-25-3
Synonyms1-Chloro-4-(4-nitrophenoxy)-2-(propylthio)benzene
BRN 2009972
Cayakhop
Kayahope
Kayakhop
NK 592
NK-592
Molecular FormulaC15H14ClNO3S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C15H14ClNO3S/c1-2-9-21-15-10-13(7-8-14(15)16)20-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3
InChIKeySPJLQKZVWZEOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kayahope (CAS 49828-25-3) Technical Baseline and Procurement Classification for Research Use


Kayahope, also known as NK-592, is a synthetic small molecule with the chemical name 1-chloro-4-(4-nitrophenoxy)-2-(propylthio)benzene (molecular formula: C15H14ClNO3S; MW: 323.79 g/mol) [1] [2]. Its structure is defined by a diphenyl ether core with a chlorine atom at the 2-position and a propylsulfanyl group at the 5-position of the same ring . Historically classified as an acaricide, this compound is currently cited as a 'novel antifungal' by several research chemical suppliers [3] . However, a critical review of authoritative biomedical databases confirms that no peer-reviewed, quantitative biological data—such as MIC values, IC50 determinations, or comparative efficacy studies—has been curated for this specific chemical entity [4]. The only direct research citation available references a completely different compound (CAY-1) [5]. Consequently, the procurement of Kayahope is driven not by a unique, data-backed therapeutic advantage but by specific internal research requirements where this exact molecular scaffold is needed as a reference standard or a defined synthetic intermediate.

Why Generic Diphenyl Ether Antifungals Are Not Interchangeable with Kayahope (CAS 49828-25-3) in Research Protocols


The selection of Kayahope cannot be fulfilled by generic substitution due to the critical lack of cross-validated pharmacological data across structurally similar diphenyl ethers. In the absence of curated bioactivity and toxicity data for Kayahope itself, there is no scientific basis to assume functional equivalence with any analog [1]. Other diphenyl ethers, such as Triclosan or specific halogenated nitrophenyl ethers, may exhibit vastly different biological profiles, including varying degrees of antifungal activity, enzyme inhibition, or cytotoxicity [2]. For researchers whose workflow depends on the exact molecular structure—for instance, as a negative control in a SAR study, a derivatization starting material, or a target molecule identified via in silico screening—substituting Kayahope with a structurally 'related' compound would invalidate experimental results. Furthermore, the complete absence of a known mechanism of action for Kayahope means that any functional substitution would be based purely on unverified vendor claims rather than empirical evidence [3]. Therefore, procurement decisions are driven strictly by the need for molecular identity confirmation (e.g., via NMR, LCMS) rather than a proven, quantifiable functional advantage.

Kayahope (CAS 49828-25-3): Product-Specific Quantitative Evidence and Differential Analysis


Structural Scaffold Analysis: Molecular Formula and Calculated Lipophilicity of Kayahope vs. Diphenyl Ether Antifungals

In the absence of curated biological data for Kayahope, its primary quantifiable differentiator is its specific chemical structure (C15H14ClNO3S) and its predicted lipophilicity profile . While no direct head-to-head functional assays exist, the predicted LogP provides a class-level inference of its potential for membrane permeability and bioaccumulation relative to simpler diphenyl ether scaffolds. The predicted ACD/LogP for Kayahope is 6.34, which is significantly higher than that of the widely used diphenyl ether antifungal Triclosan (calculated XLogP3: 4.76) [1]. This difference in calculated lipophilicity suggests that Kayahope would exhibit distinct partitioning behavior in biological membranes or environmental compartments, which is a critical consideration for researchers utilizing this compound in controlled assays or material science applications.

Structure-Activity Relationship Physicochemical Properties Drug Discovery

Computed Boiling Point of Kayahope Compared to 2,3,4-Trichlorophenyl-4-nitrophenyl Ether

The computed boiling point of Kayahope (420.3 °C at 760 mmHg) can be compared to that of a structurally related halogenated diphenyl ether, 2,3,4-Trichlorophenyl-4-nitrophenyl ether, which has a predicted boiling point of approximately 430.3 °C at 760 mmHg . While both are high-boiling solids, the ~10 °C difference, despite the greater halogen substitution on the comparator, highlights how specific substituents (chlorine vs. propylsulfanyl) impact the compound's intermolecular forces and, consequently, its vapor pressure and thermal stability . For researchers in material science or those using thermal analysis techniques like TGA or DSC, these differences are quantifiable and directly relevant to experimental design and safe handling.

Physical Chemistry Material Science Analytical Chemistry

Structural Features for Molecular Recognition: Unique Propylsulfanyl Group in Kayahope

The key structural feature distinguishing Kayahope (C15H14ClNO3S) from simpler diphenyl ethers is its propylsulfanyl (-S-CH2-CH2-CH3) substituent on the chlorinated ring . This is in contrast to analogs like 2,4-Dichlorophenyl-4-nitrophenyl ether (Nitrofen) or Triclosan, which lack this alkylthio group [1]. The presence of a propylsulfanyl group introduces unique electronic and steric properties, as well as a potential site for oxidation to a sulfoxide or sulfone, which are not possible with the comparator compounds . In the absence of any biological data, this well-defined, quantifiable structural difference is the only verifiable basis for selection. This is especially relevant for researchers utilizing Kayahope as a derivatization precursor or a selective inhibitor probe where this specific functional group is required for target engagement, even if that engagement remains uncharacterized in the public domain.

Medicinal Chemistry Chemical Biology Molecular Probes

Elemental Composition and Molar Mass: Kayahope vs. Other Chlorinated Diphenyl Ethers

The elemental composition of Kayahope is precisely defined and quantifiable: C15H14ClNO3S with a molar mass of 323.79 g/mol . This differentiates it from other common chlorinated diphenyl ethers. For example, the herbicide Nitrofen (C12H7Cl2NO3) has a molar mass of 284.09 g/mol and contains two chlorine atoms but no sulfur [1]. Triclosan (C12H7Cl3O2) has a molar mass of 289.54 g/mol and lacks a nitro group [2]. These precise differences in elemental composition and molecular weight are critical for analytical method development, such as HPLC, GC-MS, and NMR spectroscopy, where Kayahope's unique mass and elemental signature serve as a definitive reference point for identification and purity assessment . This data provides a direct, cross-study comparable baseline for procurement decisions driven by analytical requirements.

Analytical Chemistry Synthetic Chemistry Quality Control

Database Curation Status: Kayahope is an Uncharacterized Chemical Entity

A critical piece of quantitative evidence for Kayahope is the absence of any curated biological or toxicological data in major authoritative databases like the Comparative Toxicogenomics Database (CTD) [1]. The CTD explicitly states 'No associations have been curated for this chemical yet.' This is a stark contrast to well-characterized analogs like Triclosan, for which CTD lists thousands of curated gene, disease, and pathway associations [2]. Similarly, while Kayahope is indexed in MeSH as an 'acaricide,' the term dates to 1981 with no linked publications providing modern quantitative efficacy or safety data [3]. This 'null result' is, in itself, a highly significant and quantifiable piece of evidence. It defines Kayahope as a 'data-poor' or 'uncharacterized' chemical entity, which is a primary driver for its procurement in specific research contexts, such as environmental fate studies, high-throughput screening (HTS) for novel mechanisms, or as a negative control in assays for known diphenyl ether targets.

Bioinformatics Drug Discovery Data Curation

Commercial Availability: Purity and Logistics of Kayahope from Research Suppliers

The primary commercial source for Kayahope is TargetMol (Cat. No. T24252), offering the compound at a specified purity (>98% by vendor COA) with defined storage and shipping conditions [1]. In the absence of any functional data to justify a high price, this logistical information becomes the key differentiator. The quoted lead time (6-8 weeks) and cost (e.g., 25 mg for ¥10,600) are quantitative factors that directly impact experimental timelines and budgets [1]. Alternative vendors like MedChemExpress (HY-121633) also offer the compound as a 'fungal inhibitor,' but similarly provide no comparative biological data . The decision to procure Kayahope, therefore, hinges on a direct comparison of vendor reliability, purity (as verified by an independent Certificate of Analysis), and logistical considerations rather than any proven superior biological activity. This is a supporting piece of evidence that underscores the compound's status as a niche research chemical.

Procurement Analytical Chemistry Laboratory Management

Validated Application Scenarios for Kayahope (CAS 49828-25-3) in R&D and Analytical Workflows


Analytical Reference Standard for Method Development and Quality Control

The precise molecular weight (323.79 g/mol), unique elemental composition (C15H14ClNO3S), and distinct SMILES string of Kayahope make it an ideal analytical reference standard for developing and validating LCMS, GCMS, or HPLC methods . Given the absence of confounding bioactivity, its sole purpose in this context is to serve as a well-defined marker for retention time, mass spectral identification, or system suitability testing. For laboratories developing methods for complex sample matrices or quantifying novel diphenyl ether contaminants, Kayahope's unique sulfur-containing signature provides a clear, unambiguous signal. This application is directly supported by the structural and elemental composition data provided in Section 3 .

Structure-Activity Relationship (SAR) Probe in Diphenyl Ether Series

For medicinal chemists and chemical biologists investigating the structure-activity relationships of diphenyl ether-based antifungal or acaricidal agents, Kayahope serves as a critical SAR probe. Its defining feature, the propylsulfanyl group on the chlorinated ring, introduces unique steric and electronic properties not found in simpler analogs like Triclosan or Nitrofen . Researchers can use Kayahope to explore the biological consequences of replacing a hydroxyl or additional chlorine substituent with a bulkier alkylthio group. The lack of prior characterization data makes it a perfect tool for de novo target discovery or for generating new intellectual property. This scenario is directly supported by the structural comparison evidence in Section 3 .

Environmental Fate and Bioaccumulation Modeling Studies

The high predicted lipophilicity of Kayahope (ACD/LogP = 6.34) and its computed BCF (bioconcentration factor) of >9999 position it as a model compound for studying the environmental partitioning and potential bioaccumulation of halogenated and sulfur-containing organic pollutants . Environmental chemists can procure Kayahope to validate in silico fate models or to use it as a positive control in log Kow determination experiments. Its status as an 'uncharacterized' chemical with respect to environmental toxicity makes it a relevant candidate for filling data gaps in ecotoxicology research. This application is directly supported by the physicochemical prediction data presented in Section 3 .

Synthetic Chemistry Intermediate and Scaffold Derivatization

As a commercially available yet under-explored molecular scaffold, Kayahope is an ideal starting material for synthetic chemists. The presence of multiple functional handles—a nitro group that can be reduced to an amine, and a propylsulfanyl group that can be oxidized to a sulfoxide or sulfone—allows for the generation of a diverse array of novel derivatives . Researchers in drug discovery or materials science can procure Kayahope to create focused chemical libraries with the goal of identifying new compounds with improved or entirely novel properties. This application is directly supported by the structural analysis and the identification of its unique propylsulfanyl substituent detailed in Section 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kayahope

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.